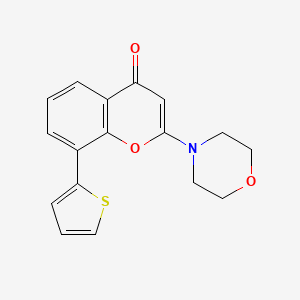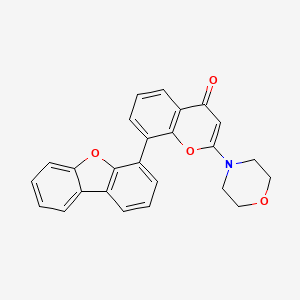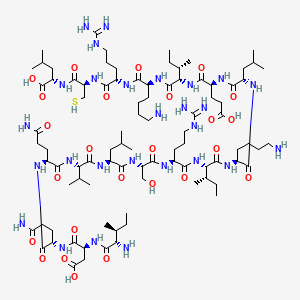
Fexapotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fexapotide triflutate is a protein injectable primarily used for the treatment of benign prostatic hyperplasia (BPH) and low-grade localized prostate cancer . It is designed to be administered in a urologist’s office through a simple injection that takes only a few minutes . This compound works by inducing apoptosis (programmed cell death) selectively in prostate glandular cells, which helps in reducing the size of the prostate and alleviating symptoms associated with BPH .
Méthodes De Préparation
The preparation of fexapotide triflutate involves synthetic routes and reaction conditions that are specific to its molecular structure. The compound is synthesized through a series of chemical reactions that ensure the selective induction of apoptosis in prostate cells . Industrial production methods involve the large-scale synthesis of the compound, ensuring its purity and efficacy for clinical use . The exact synthetic routes and reaction conditions are proprietary and are typically not disclosed in public literature.
Analyse Des Réactions Chimiques
Fexapotide triflutate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Fexapotide triflutate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study apoptosis and its effects on cellular structures.
Biology: Investigated for its role in inducing programmed cell death in various cell types.
Medicine: Primarily used for the treatment of BPH and low-grade localized prostate cancer.
Industry: Utilized in the development of new therapeutic agents targeting apoptosis pathways.
Mécanisme D'action
Fexapotide triflutate exerts its effects by inducing apoptosis selectively in prostate glandular cells . The mechanism involves the stimulation of caspase, tumor necrosis factor, and B-cell lymphoma pathways . This leads to the loss of cell membrane integrity, mitochondrial metabolic arrest, and cell fragmentation . The compound’s selective action ensures that it targets only the overgrown prostate cells without affecting nearby tissues .
Comparaison Avec Des Composés Similaires
Fexapotide triflutate is unique in its selective induction of apoptosis in prostate cells. Similar compounds include:
Finasteride: A 5-alpha-reductase inhibitor used for BPH treatment.
Dutasteride: Another 5-alpha-reductase inhibitor with a similar mechanism of action.
Tamsulosin: An alpha-blocker used to relax the muscles in the prostate and bladder neck.
Compared to these compounds, this compound triflutate offers a more targeted approach with fewer side effects . Its ability to selectively induce apoptosis makes it a promising therapeutic agent for BPH and prostate cancer .
Propriétés
| NX-1207 is an investigational new drug for BPH, whose chemical entity and mechanism of action remain undisclosed. | |
Numéro CAS |
492447-54-8 |
Formule moléculaire |
C90H163N27O25S |
Poids moléculaire |
2055.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C90H163N27O25S/c1-15-48(12)68(95)84(137)110-60(41-67(123)124)81(134)105-55(28-31-64(93)119)75(128)104-56(29-32-65(94)120)77(130)115-69(47(10)11)85(138)111-59(39-45(6)7)80(133)113-62(42-118)82(135)103-54(27-23-37-101-90(98)99)76(129)116-70(49(13)16-2)86(139)108-52(25-19-21-35-92)73(126)109-58(38-44(4)5)79(132)106-57(30-33-66(121)122)78(131)117-71(50(14)17-3)87(140)107-51(24-18-20-34-91)72(125)102-53(26-22-36-100-89(96)97)74(127)114-63(43-143)83(136)112-61(88(141)142)40-46(8)9/h44-63,68-71,118,143H,15-43,91-92,95H2,1-14H3,(H2,93,119)(H2,94,120)(H,102,125)(H,103,135)(H,104,128)(H,105,134)(H,106,132)(H,107,140)(H,108,139)(H,109,126)(H,110,137)(H,111,138)(H,112,136)(H,113,133)(H,114,127)(H,115,130)(H,116,129)(H,117,131)(H,121,122)(H,123,124)(H,141,142)(H4,96,97,100)(H4,98,99,101)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-,71-/m0/s1 |
Clé InChI |
BROGCIMRGWLMOO-SJPGHYFNSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)O)N |
Séquence |
IDQQVLSRIKLEIKRCL |
Synonymes |
fexapotide NX-1207 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



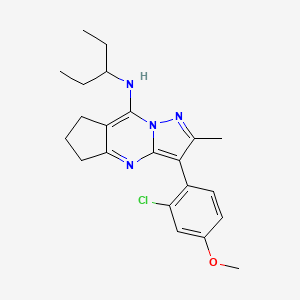
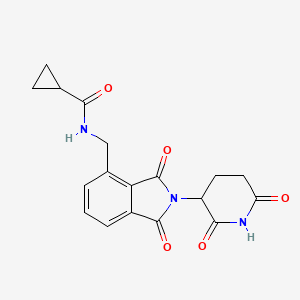
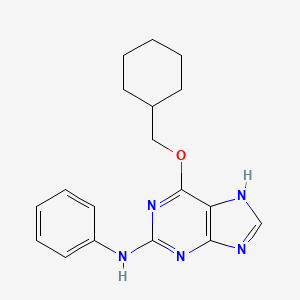
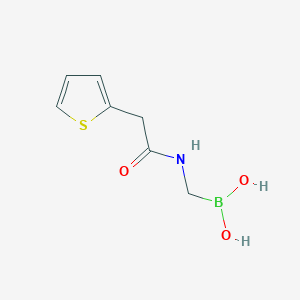
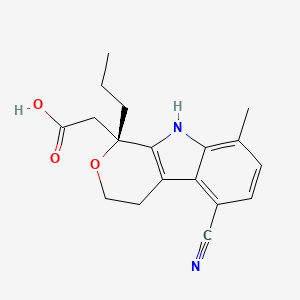


![2-[3-(Hydroxyamino)-3-oxopropyl]pentanedioic acid](/img/structure/B3062886.png)
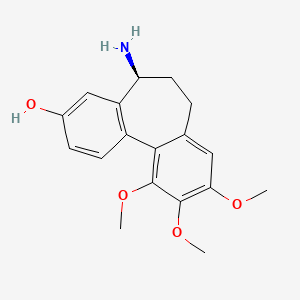
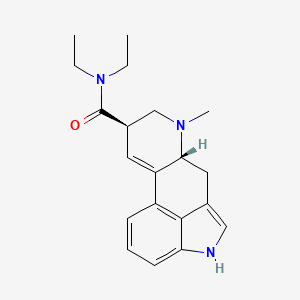
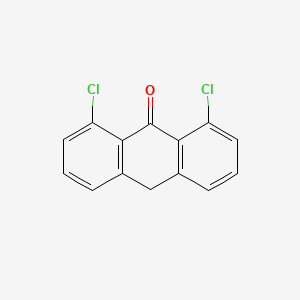
![2-morpholino-4H-benzo[g]chromen-4-one](/img/structure/B3062916.png)
